molecular formula C10H13N3O3 B8523509 N-ethyl-3-(methylamino)-4-nitrobenzamide

N-ethyl-3-(methylamino)-4-nitrobenzamide

Cat. No. B8523509
M. Wt: 223.23 g/mol
InChI Key: BUSVELWEZQCOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377923B2

Procedure details

10% palladium-carbon (containing 50% water, 500 mg) was added to a solution of N-ethyl-3-(methylamino)-4-nitrobenzamide (1.99 g) in ethanol (50 ml), followed by stirring at ambient pressure under a hydrogen atmosphere for 15 hours. The reaction solution was filtered with celite and the solvent was evaporated under reduced pressure to obtain 4-amino-N-ethyl-3-(methylamino)benzamide (1.93 g) as a light red-purple oily product.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([NH:14][CH3:15])[CH:6]=1)[CH3:2]>C(O)C.[C].[Pd]>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([NH:3][CH2:1][CH3:2])=[O:16])=[CH:6][C:7]=1[NH:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])NC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by stirring at ambient pressure under a hydrogen atmosphere for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCC)C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.